molecular formula C10H8FN3OS B7647053 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B7647053
M. Wt: 237.26 g/mol
InChI Key: VOCGBNQZWSARTO-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a 2-fluoro group and a 5-methyl-1,3,4-thiadiazol-2-yl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGBNQZWSARTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Fluorination of Benzamide: The benzamide core is fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves coupling the 5-methyl-1,3,4-thiadiazole-2-amine with the fluorinated benzamide under appropriate conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-fluoro-N-(5-chloro-1,3,4-thiadiazol-2-yl)benzamide
  • 2-fluoro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 5-methyl-1,3,4-thiadiazol-2-yl moiety, which imparts specific biological activities and chemical properties. The methyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets, distinguishing it from other similar compounds.

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